molecular formula C15H10Cl2N2O2S B225336 2,4-dichloro-N-(3-quinolinyl)benzenesulfonamide

2,4-dichloro-N-(3-quinolinyl)benzenesulfonamide

Numéro de catalogue B225336
Poids moléculaire: 353.2 g/mol
Clé InChI: RBYBBGZNWRNJQD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2,4-dichloro-N-(3-quinolinyl)benzenesulfonamide, also known as SN-38, is a potent topoisomerase I inhibitor that has shown promising results in various scientific research applications. This compound is synthesized from irinotecan, a prodrug that is used to treat several types of cancer. SN-38 has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Mécanisme D'action

2,4-dichloro-N-(3-quinolinyl)benzenesulfonamide exerts its anti-cancer activity by inhibiting the topoisomerase I enzyme, which is involved in DNA replication and transcription. Topoisomerase I is responsible for relieving the torsional strain that is generated during DNA replication and transcription. 2,4-dichloro-N-(3-quinolinyl)benzenesulfonamide binds to the topoisomerase I-DNA complex and stabilizes it, preventing the enzyme from completing its catalytic cycle. This results in the accumulation of DNA strand breaks, which leads to cell death.
Biochemical and Physiological Effects
2,4-dichloro-N-(3-quinolinyl)benzenesulfonamide has several biochemical and physiological effects on cancer cells. It induces DNA damage and cell death by inhibiting the topoisomerase I enzyme. 2,4-dichloro-N-(3-quinolinyl)benzenesulfonamide also inhibits the activity of the ATP-binding cassette (ABC) transporter, which is responsible for drug efflux from cancer cells. This results in increased intracellular concentrations of 2,4-dichloro-N-(3-quinolinyl)benzenesulfonamide, which enhances its anti-cancer activity. 2,4-dichloro-N-(3-quinolinyl)benzenesulfonamide has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.

Avantages Et Limitations Des Expériences En Laboratoire

2,4-dichloro-N-(3-quinolinyl)benzenesulfonamide has several advantages and limitations for lab experiments. Its potent anti-cancer activity makes it an attractive candidate for studying the mechanisms of cancer cell death. 2,4-dichloro-N-(3-quinolinyl)benzenesulfonamide is also a useful tool for studying the topoisomerase I enzyme and its role in DNA replication and transcription. However, 2,4-dichloro-N-(3-quinolinyl)benzenesulfonamide has several limitations, including its poor solubility in water, which can limit its bioavailability and efficacy in vivo. 2,4-dichloro-N-(3-quinolinyl)benzenesulfonamide is also highly toxic and can cause severe side effects, which can limit its use in lab experiments.

Orientations Futures

2,4-dichloro-N-(3-quinolinyl)benzenesulfonamide has several potential future directions for scientific research. One area of interest is the development of novel formulations of 2,4-dichloro-N-(3-quinolinyl)benzenesulfonamide that improve its solubility and bioavailability. Another area of interest is the identification of biomarkers that can predict the response of cancer cells to 2,4-dichloro-N-(3-quinolinyl)benzenesulfonamide. This can help to optimize the use of 2,4-dichloro-N-(3-quinolinyl)benzenesulfonamide in cancer therapy and improve patient outcomes. Additionally, the combination of 2,4-dichloro-N-(3-quinolinyl)benzenesulfonamide with other anti-cancer agents is an area of active research, as it may enhance its anti-cancer activity and reduce its toxicity.

Méthodes De Synthèse

2,4-dichloro-N-(3-quinolinyl)benzenesulfonamide is synthesized from irinotecan, a prodrug that is metabolized to 2,4-dichloro-N-(3-quinolinyl)benzenesulfonamide by carboxylesterase enzymes. Irinotecan is a semi-synthetic derivative of camptothecin, a natural product that was originally isolated from the bark of the Chinese tree Camptotheca acuminata. The synthesis of irinotecan involves several steps, including the protection of the hydroxyl groups, the introduction of the quinoline ring, and the deprotection of the hydroxyl groups. The conversion of irinotecan to 2,4-dichloro-N-(3-quinolinyl)benzenesulfonamide involves the removal of the carbamate group by carboxylesterase enzymes.

Applications De Recherche Scientifique

2,4-dichloro-N-(3-quinolinyl)benzenesulfonamide has been extensively studied for its anti-cancer activity. It has shown promising results in preclinical and clinical studies for the treatment of several types of cancer, including colorectal, lung, breast, and ovarian cancer. 2,4-dichloro-N-(3-quinolinyl)benzenesulfonamide exerts its anti-cancer activity by inhibiting the topoisomerase I enzyme, which is involved in DNA replication and transcription. By inhibiting this enzyme, 2,4-dichloro-N-(3-quinolinyl)benzenesulfonamide induces DNA damage and cell death in cancer cells.

Propriétés

Nom du produit

2,4-dichloro-N-(3-quinolinyl)benzenesulfonamide

Formule moléculaire

C15H10Cl2N2O2S

Poids moléculaire

353.2 g/mol

Nom IUPAC

2,4-dichloro-N-quinolin-3-ylbenzenesulfonamide

InChI

InChI=1S/C15H10Cl2N2O2S/c16-11-5-6-15(13(17)8-11)22(20,21)19-12-7-10-3-1-2-4-14(10)18-9-12/h1-9,19H

Clé InChI

RBYBBGZNWRNJQD-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=C(C=N2)NS(=O)(=O)C3=C(C=C(C=C3)Cl)Cl

SMILES canonique

C1=CC=C2C(=C1)C=C(C=N2)NS(=O)(=O)C3=C(C=C(C=C3)Cl)Cl

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.